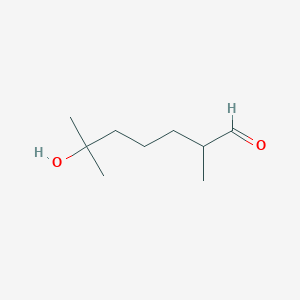

6-Hydroxy-2,6-dimethylheptanal

Description

Contextual Significance in Organic Synthesis and Derived Chemical Entities

The synthesis of 6-Hydroxy-2,6-dimethylheptanal is a subject of interest in industrial and academic laboratories. One established synthetic route involves the hydration of 2,6-dimethyl-5-heptenal. google.comjustia.com This process can be achieved by creating an aqueous emulsion of the starting unsaturated aldehyde and reacting it with reagents such as sodium sulfite (B76179) and boric acid, followed by treatment with hydrochloric acid. prepchem.com This transformation specifically targets the carbon-carbon double bond for hydration to yield the desired tertiary alcohol functionality while preserving the aldehyde group.

Another documented method starts from hydroxycitronellal (B85589), a structurally related compound. google.comgoogle.com This highlights the role of molecular precursors in achieving the target structure. The efficiency and selectivity of these synthetic pathways are critical research parameters, aiming to maximize yield and purity.

The primary significance of this compound in the context of derived entities lies in its function as a high-impact aroma chemical. It is incorporated into complex fragrance and flavoring compositions to impart specific sensory characteristics. google.com For instance, research has shown its ability to enhance the "fresh" and "sweet" aspects of raspberry flavor formulations in beverages. google.com In perfumery, it contributes fresh, watery, and floral notes to compositions. fragranceconservatory.comscentspiracy.com Its utility is not as a reactive intermediate for extensive further chemical modification in these contexts, but rather as a final, functional ingredient whose own molecular structure provides the desired effect.

Overview of Scholarly Research Trajectories for Branched-Chain Aldehydes and Hydroxy-Substituted Alkanals

The study of this compound is part of broader research into two significant classes of organic compounds: branched-chain aldehydes and hydroxy-substituted alkanals.

Branched-Chain Aldehydes: This class of compounds is of paramount importance in food science and biotechnology due to their role as key flavor and aroma constituents in a wide variety of food products, including fermented goods. nih.govresearchgate.netnih.gov Scholarly research in this area heavily focuses on understanding and controlling the biosynthetic and degradation pathways that lead to their formation. nih.govnih.gov Key metabolic routes studied include:

The Ehrlich Pathway: A major pathway in yeasts and other microorganisms for the catabolism of branched-chain amino acids (like leucine, isoleucine, and valine) into fusel alcohols and the corresponding branched-chain aldehydes as intermediates. researchgate.net

Enzymatic Conversions: Research investigates the role of specific enzymes, such as branched-chain amino acid aminotransferases (BCATs), in initiating the conversion of amino acids to their respective α-keto acids, which are precursors to aldehydes. nih.govfrontiersin.org The activity of these enzymes directly influences the concentration and profile of flavor aldehydes in products like cheese and fermented sausages. researchgate.netnih.gov

Strecker Degradation: A non-enzymatic reaction that is also a significant source of these aldehydes, occurring during the heat treatment of food. researchgate.netnih.gov

The overarching goal of this research is to control and optimize the flavor profiles of foods and beverages by manipulating the microbial and enzymatic conditions that generate these potent aroma compounds. nih.govnih.gov

Hydroxy-Substituted Alkanals: Hydroxy-substituted alkanals, or hydroxyaldehydes, are characterized by the presence of both hydroxyl (-OH) and aldehyde (-CHO) functional groups. This bifunctionality makes them versatile and reactive molecules in chemical synthesis and biological systems. nih.gov Research trajectories for this class of compounds often explore:

Chemical Reactivity: The aldehyde group is an electrophilic center susceptible to nucleophilic attack, while the hydroxyl group can act as a nucleophile or be targeted for oxidation or substitution reactions. nih.gov The interaction and relative positioning of these two groups can lead to intramolecular reactions, such as the formation of cyclic hemiacetals.

Mechanisms of Action: In biological contexts, aldehydes are known to be reactive towards biological nucleophiles like the primary amine groups in lysine (B10760008) residues or the thiol groups in cysteine residues. nih.govacs.org The presence of a hydroxyl group can modify the compound's solubility and distribution, potentially influencing its interactions with biological targets. nih.gov Research into hydroxyalkenals, a related unsaturated subclass, shows that these compounds are generated endogenously during oxidative stress and are a focus of toxicological studies. acs.org

Structure

3D Structure

Properties

CAS No. |

62439-42-3 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

6-hydroxy-2,6-dimethylheptanal |

InChI |

InChI=1S/C9H18O2/c1-8(7-10)5-4-6-9(2,3)11/h7-8,11H,4-6H2,1-3H3 |

InChI Key |

RZMKWPVZPKIDLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(C)(C)O)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivations of 6 Hydroxy 2,6 Dimethylheptanal

Established Synthetic Pathways for 6-Hydroxy-2,6-dimethylheptanal

A primary and documented method for the preparation of this compound involves the hydrolysis of its unsaturated precursor, 2,6-Dimethyl-5-heptenal. google.comjustia.com This process typically begins with the formation of an aqueous emulsion of 2,6-dimethyl-5-heptenal. google.com This emulsion is then reacted with sodium sulfite (B76179) in the presence of boric acid to form the sulfite-aldehyde addition salt. google.com The subsequent step involves the hydrolysis of this intermediate.

The hydrolysis is commonly carried out using a strong acid, such as hydrochloric acid. google.com The concentration of the acid and the reaction temperature are crucial parameters that are carefully controlled to optimize the yield and purity of the final product. google.com For instance, the reaction can be performed with hydrochloric acid concentrations ranging from 10% to 50%, with a preferred concentration of 30%. google.com The reaction temperature is typically maintained between 0°C and 50°C, with an optimal range of 25°-30°C. google.com Following the hydrolysis, the this compound is extracted from the reaction mixture using an organic solvent like toluene (B28343) and purified by fractional distillation. google.comprepchem.com

Table 1: Reaction Conditions for Hydrolysis of 2,6-Dimethyl-5-heptenal

| Parameter | Value |

|---|---|

| Starting Material | 2,6-Dimethyl-5-heptenal |

| Reagents | Sodium sulfite, Boric acid, Hydrochloric acid |

| Solvent | Water, Toluene (for extraction) |

| Temperature | 0°C - 50°C (preferred 25°-30°C) google.com |

| Acid Concentration | 10% - 50% HCl (preferred 30%) google.com |

| Purification | Fractional distillation google.comprepchem.com |

This table summarizes the typical reaction conditions for the synthesis of this compound via the hydrolysis of 2,6-Dimethyl-5-heptenal, based on documented procedures. google.comprepchem.com

Another established route to this compound is the dehydrogenation of the corresponding diol, 6-Hydroxy-2,6-dimethylheptanol. This method involves passing the alcohol over a heated catalyst. google.com A mixture containing 6-hydroxy-2,6-dimethylheptanol can be dehydrogenated using a copper chromite catalyst at temperatures between 180°C and 200°C to yield this compound. google.com

The broader field of alcohol dehydrogenation offers a variety of catalytic systems that could be applicable. These systems often employ transition metals to facilitate the removal of hydrogen. For instance, palladium-based catalysts, such as a Pd/Xantphos system, have been developed for the dehydrogenative oxidation of primary alcohols to aldehydes under inert atmospheres. acs.org Ruthenium-based catalysts, particularly those incorporated into titanium oxide, have also shown efficacy in converting alcohols to their corresponding carbonyl compounds in oxidant-free conditions. mdpi.com While these specific examples may not have been explicitly reported for 6-Hydroxy-2,6-dimethylheptanol, they represent viable catalytic technologies for this type of transformation.

Table 2: Catalytic Systems for Alcohol Dehydrogenation

| Catalyst System | Metal | Support/Ligand | Conditions | Reference |

|---|---|---|---|---|

| Copper Chromite | Copper, Chromium | Oxide | 180°C - 200°C | google.com |

| Palladium-based | Palladium | Xantphos | Inert atmosphere | acs.org |

| Ruthenium-based | Ruthenium | Titanium Oxide | Oxidant-free | mdpi.com |

This table presents various catalytic systems used for the dehydrogenation of alcohols to aldehydes, which are relevant to the synthesis of this compound.

Analogous Synthetic Strategies and Their Applicability to this compound

The synthesis of aldehydes and other carbonyl compounds is a cornerstone of organic chemistry, with numerous methodologies that could be adapted for the synthesis of this compound or its analogs.

The synthesis of aldehydes from ketones or diols often involves multi-step sequences. libretexts.orglibretexts.org For instance, a ketone can be converted to an aldehyde through a homologation process, which involves increasing the carbon chain by one unit. thieme-connect.de Diols can be cleaved to form aldehydes, a reaction that can be achieved using various oxidizing agents. google.com The synthesis of aldehydes from primary alcohols through oxidation is a fundamental transformation in organic chemistry. savemyexams.com

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to produce carbonyl compounds. libretexts.orglibretexts.org The reaction involves treating an alkene with ozone (O₃) to form an ozonide intermediate, which is then worked up to yield the desired products. masterorganicchemistry.comwikipedia.org A reductive work-up, typically using reagents like dimethyl sulfide (B99878) (DMS) or zinc, will yield aldehydes or ketones. masterorganicchemistry.comorgosolver.com This strategy could be applied to an appropriately substituted unsaturated precursor to generate a molecule with the same carbon skeleton as this compound. The choice of the starting alkene would determine the final structure.

The Darzens reaction, or glycidic ester condensation, is a classic method for synthesizing α,β-epoxy esters from a carbonyl compound and an α-halo ester in the presence of a base. organic-chemistry.orgunacademy.comwikipedia.org These glycidic esters can then be hydrolyzed and decarboxylated to yield a homologous aldehyde, effectively adding a carbon atom to the original carbonyl compound. thieme-connect.dethieme-connect.de This two-step process offers a versatile route to aldehydes and could be employed to construct analogs of this compound from a suitable ketone precursor. thieme-connect.dethieme-connect.de The reaction is widely applicable to various aldehydes and ketones, although yields can vary depending on the substrate and reaction conditions. thieme-connect.de

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Dimethyl-5-heptenal |

| 6-Hydroxy-2,6-dimethylheptanol |

| Sodium sulfite |

| Boric acid |

| Hydrochloric acid |

| Toluene |

| Copper chromite |

| Palladium |

| Xantphos |

| Ruthenium |

| Titanium oxide |

| Ozone |

| Dimethyl sulfide |

| Zinc |

| α-halo ester |

Methodological Advancements for Maximizing Yield and Purity in Complex Aldehyde Synthesis

The synthesis of complex aldehydes is often challenged by their reactivity, which can lead to the formation of numerous impurities such as corresponding alcohols from reduction, carboxylic acids from oxidation, and various byproducts from self-condensation or aldol (B89426) reactions. lookchem.comiitk.ac.in Consequently, significant advancements have been made in both reaction engineering and purification technologies to maximize the yield and purity of the desired aldehyde.

Key strategies for maximizing yield at the reaction level include precise control of temperature, pressure, and reactant stoichiometry, as well as the use of highly selective catalysts. However, even under optimal conditions, the crude product is typically a mixture requiring sophisticated purification.

Modern purification techniques have evolved to handle the inherent instability of aldehydes. While traditional methods like fractional distillation are still employed, they must be conducted under reduced pressure and in an inert atmosphere to prevent oxidation and thermal degradation. iitk.ac.in For removing common acidic impurities, washing with a mild base like a 10% sodium bicarbonate solution is a standard procedure. lookchem.com

A particularly effective method for isolating aldehydes from complex mixtures is through the formation of a bisulfite adduct. acs.orgrochester.edu This technique involves reacting the crude product with a saturated sodium bisulfite solution. The aldehyde forms a charged adduct that is soluble in the aqueous phase, allowing for its separation from unreacted starting materials and non-aldehydic impurities via liquid-liquid extraction. acs.org The purified aldehyde can then be regenerated by treating the aqueous layer with a base, which reverses the reaction and releases the aldehyde for extraction into a fresh organic layer. rochester.edu For aldehydes that form insoluble adducts, filtration through a support medium like celite can be effective. rochester.edu

The table below summarizes modern purification methods for complex aldehydes.

| Purification Method | Principle of Separation | Target Impurities | Advantages & Considerations |

| Fractional Vacuum Distillation | Difference in boiling points | Non-volatile impurities, solvents, byproducts with different boiling points | Reduces risk of thermal degradation and oxidation compared to atmospheric distillation. iitk.ac.in |

| Aqueous Base Wash | Acid-base chemistry | Carboxylic acids (from oxidation) | Simple, effective for removing acidic impurities. Typically uses sodium bicarbonate. lookchem.com |

| Bisulfite Adduct Formation | Reversible chemical reaction forming a water-soluble salt | Non-aldehydic organic impurities | Highly selective for aldehydes. The process is reversible, allowing for recovery of the pure aldehyde. acs.orgrochester.edu |

| Chromatography | Differential adsorption on a stationary phase (e.g., basic alumina) | Structurally similar byproducts, stereoisomers | Can achieve very high purity but may be less suitable for large-scale industrial processes. reddit.com |

Strategic Avoidance of Environmentally Problematic Catalysts in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, particularly in the fragrance and fine chemical industries. personalcaremagazine.compremiumbeautynews.com A primary goal is the replacement of hazardous reagents and catalysts, especially those based on toxic heavy metals like chromium, lead, and mercury, with more environmentally benign alternatives. researchgate.net

In pathways leading to aldehydes, oxidation is a key transformation. Traditional methods often rely on stoichiometric heavy metal oxidants. For instance, the cleavage of diols to form aldehydes can be accomplished using lead tetraacetate (the Criegee oxidation). wikipedia.org However, due to the toxicity of lead compounds, greener alternatives are now preferred. Periodic acid (HIO₄) and its salts (e.g., NaIO₄) are effective, nontoxic, and easy-to-handle reagents that achieve the same transformation, known as the Malaprade reaction. thieme-connect.com

Beyond replacing stoichiometric reagents, a major focus is on developing catalytic systems that are both efficient and sustainable. This includes:

Biocatalysis: The use of enzymes, which operate under mild conditions (neutral pH, low temperatures) in aqueous media, offers high selectivity and reduces waste. rsc.org Ene-reductases and alcohol dehydrogenases are examples of enzymes that can be used in fragrance synthesis. rsc.org

Abundant Metal Catalysis: Research is actively exploring the use of catalysts based on earth-abundant and less toxic metals such as iron, copper, and nickel as replacements for precious metals like palladium, rhodium, and ruthenium. acs.orgpharmtech.comroyalsocietypublishing.org

Heterogeneous Catalysis: Supporting catalysts on solid materials, such as hydrotalcite, facilitates their separation from the reaction mixture and allows for recycling, minimizing waste and cost. acs.orgrsc.org

The following table compares traditional catalysts with their greener alternatives for reactions relevant to aldehyde synthesis.

| Reaction Type | Traditional Catalyst/Reagent | Environmental/Safety Concern | Greener Alternative(s) |

| Diol Cleavage | Lead Tetraacetate (Pb(OAc)₄) | High toxicity of lead compounds | Periodic Acid (HIO₄) / Periodates (e.g., NaIO₄) thieme-connect.com |

| Oxidation | Chromium(VI) reagents (e.g., PCC, PDC) | Carcinogenic, toxic heavy metal waste | Catalytic systems using O₂ or H₂O₂ with non-heavy metal catalysts (e.g., Fe, Cu) researchgate.netroyalsocietypublishing.org |

| Condensation | Soluble strong bases (e.g., NaOH, KOH) | Generation of corrosive, high-pH waste streams | Solid base catalysts (e.g., hydrotalcite) (B1172525) acs.orgrsc.org |

| Hydrogenation | Precious metals (e.g., Pd, Pt, Ru) | High cost, resource scarcity, potential toxicity | Catalysts based on abundant metals (e.g., Ni, Co, Fe) pharmtech.com |

Mechanistic Investigations of Synthetic Transformations

Understanding the step-by-step mechanism of a reaction is fundamental to controlling its outcome, stereochemistry, and efficiency. For a molecule like this compound, a plausible synthetic route involves the transformation of an alkene precursor into a vicinal diol, followed by oxidative cleavage to yield the target aldehyde.

Elucidation of Epoxidation and Subsequent Hydrolysis Mechanisms in Related Pathways

The conversion of an alkene to a 1,2-diol is a common two-step process that proceeds through an epoxide intermediate. This pathway is crucial for introducing the two oxygen functional groups required for the subsequent cleavage reaction.

Step 1: Epoxidation of the Alkene The first step is the epoxidation of a carbon-carbon double bond to form a three-membered cyclic ether known as an epoxide (or oxirane). visualizeorgchem.com This is typically achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). The reaction mechanism is concerted, meaning all bond-forming and bond-breaking events occur simultaneously within a single transition state. chemistrysteps.comleah4sci.com The alkene's π-bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid. This process is a syn-addition, where the oxygen atom is delivered to the same face of the double bond, preserving the stereochemistry of the starting alkene (e.g., a cis-alkene yields a cis-epoxide). libretexts.org

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the epoxide oxygen, which makes it a better leaving group and activates the ring toward nucleophilic attack. libretexts.orgresearchgate.net A water molecule then attacks one of the electrophilic carbons. In an asymmetric epoxide, the attack occurs at the more substituted carbon, as this carbon can better stabilize the developing partial positive charge in the transition state. byjus.comlibretexts.org The attack proceeds from the backside (Sₙ2-like), leading to inversion of stereochemistry at the site of attack and the formation of a trans-diol. testbook.com

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile (hydroxide ion, OH⁻) directly attacks one of the epoxide carbons. libretexts.org Due to steric hindrance, the attack occurs at the less substituted carbon in a classic Sₙ2 mechanism. This also results in a trans-diol product after protonation of the resulting alkoxide. byjus.com

Detailed Analysis of Aldehyde-Forming Cleavage Reactions

The final key transformation to obtain an aldehyde is the oxidative cleavage of the vicinal diol formed in the previous step. This reaction, known as glycol cleavage, breaks the carbon-carbon single bond between the two hydroxyl-bearing carbons and forms two carbonyl groups. libretexts.orglibretexts.orgwikipedia.org The primary reagents for this transformation are periodic acid (HIO₄) in the Malaprade reaction or lead tetraacetate (Pb(OAc)₄) in the Criegee oxidation. wikipedia.orgnrochemistry.com

The mechanism for both reagents is similar and proceeds through a cyclic intermediate. slideshare.netchemistrysteps.com In the case of periodic acid, the diol attacks the iodine atom, forming a cyclic periodate (B1199274) ester. chemistrysteps.comucalgary.ca This five-membered ring is unstable and rapidly undergoes a concerted fragmentation. The electron rearrangement cleaves the central C-C bond and the I-O bonds, yielding two carbonyl compounds and iodic acid. The cyclic nature of the intermediate explains why cis-diols generally react faster than trans-diols, as they can form the cyclic ester more easily. wikipedia.orglibretexts.org

The structure of the starting diol dictates the nature of the carbonyl products. chemistryscore.commasterorganicchemistry.com This is a powerful tool in synthesis, allowing for the precise formation of aldehydes or ketones.

The table below illustrates the relationship between the diol structure and the resulting cleavage products.

| Diol Carbon Substitution | Product(s) of Oxidative Cleavage |

| Two secondary (-CHOH) groups | Two Aldehydes |

| One secondary (-CHOH) and one tertiary (-COH) group | One Aldehyde and one Ketone |

| Two tertiary (-COH) groups | Two Ketones |

| One primary (-CH₂OH) and one secondary (-CHOH) group | Formaldehyde and one Aldehyde |

To synthesize this compound, the precursor would need to be 2,6-dimethylheptane-1,2,6-triol. Oxidative cleavage of the 1,2-diol moiety would break the bond between C1 and C2, oxidizing the primary alcohol at C1 to an aldehyde and the secondary alcohol at C2 to a ketone, which is not the desired product. A more plausible route would involve the oxidative cleavage of 2,6-dimethylhept-1-ene to yield 6-hydroxy-6-methylheptanal via ozonolysis, or the cleavage of a different diol precursor. The principles of glycol cleavage, however, remain a fundamental tool in the synthesis of complex carbonyl compounds.

Chemical Reactivity and Transformation Studies of 6 Hydroxy 2,6 Dimethylheptanal

Reduction Reactions, including Conversion of Aldehyde to Alcohol Functionality

The reduction of the aldehyde group in 6-hydroxy-2,6-dimethylheptanal to a primary alcohol functionality is a well-established transformation. This reaction yields the corresponding diol, 2,6-dimethylheptane-1,6-diol. Standard laboratory procedures for this conversion involve the use of metal hydride reagents. Patents describe this reduction as a convenient method for obtaining the corresponding alcohols from aldehydes, specifically highlighting sodium borohydride (B1222165) (NaBH₄) as a particularly useful reagent. google.comgoogleapis.comgoogle.com Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of this transformation.

The process is highly selective for the carbonyl group, leaving the tertiary hydroxyl group unaffected. This conversion is significant as it allows for the interconversion between the aldehyde (often referred to as hydroxymelonal) and its corresponding alcohol (hydroxymelanol), which may have different properties and applications. google.com

Table 2: Documented Reduction Reactions and Products

| Starting Material | Reagent | Major Product | Functional Group Transformation | Reference |

|---|

Substitution Reactions Involving the Hydroxyl Group and Other Functional Moieties

The tertiary hydroxyl group at the C6 position of this compound can undergo nucleophilic substitution reactions. Due to the tertiary nature of the carbon, these reactions typically proceed through an Sₙ1 mechanism, which involves the formation of a stable tertiary carbocation intermediate after protonation of the hydroxyl group under acidic conditions. This carbocation can then be attacked by a variety of nucleophiles.

While specific examples for this compound are not detailed in available literature, reactivity can be inferred from studies on analogous structures. For instance, related hydroxy ketones can have their hydroxyl groups substituted by nucleophiles such as halides or amines. Therefore, reacting this compound with strong acids like HCl or HBr would likely lead to the formation of the corresponding 6-chloro- or 6-bromo-2,6-dimethylheptanal.

Investigations into Other Key Chemical Transformations and Derivatives

Beyond simple oxidation, reduction, and substitution, this compound can be involved in other significant chemical transformations.

Dehydration: The tertiary alcohol is prone to dehydration under acidic conditions to form an alkene. The elimination of water would likely yield a mixture of isomeric alkenes, primarily 2,6-dimethylhept-5-enal and 2,6-dimethylhept-6-enal, following Zaitsev's rule where applicable.

Acetal Formation: The aldehyde group can react with alcohols in the presence of an acid catalyst to form acetals. This reaction is often used as a method to protect the aldehyde group during other chemical modifications on the molecule. For example, reaction with two equivalents of methanol (B129727) would yield this compound dimethyl acetal.

Hydration/Hydrolysis: The synthesis of this compound is described via the hydrolysis of 2,6-dimethyl-5-heptenal, indicating that the hydration of an alkene is a key formation pathway. google.com This reaction typically requires acid catalysis. google.com

Comparative Reactivity Analysis with Related Structural Analogs

The reactivity of this compound can be better understood by comparing it to structurally similar compounds.

6-Methoxy-2,6-dimethylheptanal (B1593867): This analog replaces the C6-hydroxyl group with a methoxy (B1213986) (ether) group. While the reactivity of the aldehyde group is similar in both compounds (undergoing reduction to an alcohol or oxidation to a carboxylic acid), the C6 position exhibits different reactivity. The hydroxyl group of this compound can be esterified or undergo elimination (dehydration), whereas the methoxy group is a relatively inert ether linkage, resistant to such transformations under mild conditions.

Hydroxycitronellal (B85589) (3,7-dimethyloctan-1,7-diol): A widely used fragrance ingredient, hydroxycitronellal features a primary hydroxyl group at the C7 position and an aldehyde. In contrast, this compound has a tertiary hydroxyl group. This structural difference is significant: primary alcohols are readily oxidized to aldehydes and then to carboxylic acids, while the tertiary alcohol in this compound is resistant to oxidation. This makes hydroxycitronellal potentially more susceptible to certain oxidative degradation pathways compared to this compound.

5-Hydroxy-2,6-dimethylheptan-3-one: This analog contains a ketone instead of an aldehyde and a secondary hydroxyl group instead of a tertiary one. Aldehydes are generally more reactive towards nucleophilic attack and are more easily oxidized than ketones. Furthermore, the secondary hydroxyl group in this analog can be oxidized to a ketone, a reaction not possible for the tertiary alcohol of this compound.

Table 3: Comparison of Compound Names

| Compound Name |

|---|

| This compound |

| 6-hydroxy-2,6-dimethylheptanoic acid |

| 6-Hydroxy-2,6-dimethylheptanol |

| Sodium borohydride |

| 2,6-Dimethylheptane-1,6-diol |

| Lithium aluminum hydride |

| 6-chloro-2,6-dimethylheptanal |

| 6-bromo-2,6-dimethylheptanal |

| 2,6-dimethylhept-5-enal |

| 2,6-dimethylhept-6-enal |

| This compound dimethyl acetal |

| 2,6-dimethyl-5-heptenal |

| 6-Methoxy-2,6-dimethylheptanal |

| Hydroxycitronellal |

| 5-Hydroxy-2,6-dimethylheptan-3-one |

| Potassium permanganate |

| Chromic acid |

| Silver oxide |

Advanced Spectroscopic and Chromatographic Characterization of 6 Hydroxy 2,6 Dimethylheptanal

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 6-Hydroxy-2,6-dimethylheptanal displays characteristic signals corresponding to the different types of protons in the molecule. A patent describing the synthesis of this compound provides a representative NMR spectrum. google.comgoogle.com The aldehydic proton (CHO) typically appears as a singlet or a doublet at a downfield chemical shift, often around 9.6-9.8 ppm, due to the deshielding effect of the adjacent carbonyl group. The methyl groups attached to the C2 and C6 carbons give rise to distinct signals. The two methyl groups at the C6 position are equivalent and appear as a singlet, while the methyl group at the C2 position is a doublet due to coupling with the adjacent methine proton. The methylene (B1212753) protons along the carbon chain (C3, C4, and C5) produce complex multiplets due to spin-spin coupling with neighboring protons. The hydroxyl proton (-OH) signal can vary in its chemical shift and may appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H1 (CHO) | ~9.6 | d (doublet) | 1H |

| H2 (CH) | ~2.3 | m (multiplet) | 1H |

| H3 (CH₂) | ~1.5 | m (multiplet) | 2H |

| H4 (CH₂) | ~1.4 | m (multiplet) | 2H |

| H5 (CH₂) | ~1.3 | m (multiplet) | 2H |

| C6-CH₃ | ~1.2 | s (singlet) | 6H |

| C2-CH₃ | ~1.1 | d (doublet) | 3H |

Note: This is a generalized prediction. Actual spectral data can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aldehydic carbon (C1) is highly deshielded and appears significantly downfield, typically in the range of 200-205 ppm. The carbon bearing the hydroxyl group (C6) is also deshielded and is found around 70 ppm. The remaining aliphatic carbons (C2, C3, C4, C5, and the methyl carbons) resonate at higher fields (lower ppm values).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CHO) | ~204 |

| C2 (CH) | ~46 |

| C3 (CH₂) | ~38 |

| C4 (CH₂) | ~22 |

| C5 (CH₂) | ~43 |

| C6 (C-OH) | ~71 |

| C7 (C6-CH₃) | ~29 |

| C8 (C6-CH₃) | ~29 |

Note: This is a generalized prediction. Actual spectral data can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. rsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other. For this compound, this would reveal the coupling between the aldehydic proton (H1) and the methine proton (H2), and the sequential couplings between the protons on C2, C3, C4, and C5. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This allows for the direct assignment of a proton signal to its corresponding carbon signal, for example, linking the aldehydic proton signal to the aldehydic carbon signal. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. google.comgoogle.com The IR spectrum will prominently feature:

A strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group.

A sharp, strong absorption band around 1725-1740 cm⁻¹, corresponding to the C=O stretching vibration of the aldehyde. google.com

A distinct, though weaker, pair of bands around 2820 cm⁻¹ and 2720 cm⁻¹ arising from the C-H stretch of the aldehydic proton (Fermi resonance). google.com

Multiple absorption bands in the 3000-2850 cm⁻¹ region due to the C-H stretching vibrations of the methyl and methylene groups.

Bending vibrations for the methyl and methylene groups appear in the 1470-1365 cm⁻¹ region. google.com

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3600-3200 | Strong, Broad |

| C-H Stretch (Alkane) | 3000-2850 | Medium-Strong |

| C-H Stretch (Aldehyde) | 2850-2800 & 2750-2700 | Weak-Medium |

| C=O Stretch (Aldehyde) | 1740-1720 | Strong |

| C-H Bend (Alkane) | 1470-1365 | Variable |

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas Chromatography (GC) is the primary technique for determining the purity of this compound and for its quantification in complex mixtures, such as essential oils or reaction products. google.comgoogle.com In a typical GC analysis, the compound is vaporized and passed through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific analytical conditions (e.g., column type, temperature program, carrier gas flow rate). google.com By comparing the retention time of a sample to that of a known standard, the presence of this compound can be confirmed. google.com The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment. For instance, GC profiles have been used to monitor the formation of the compound during its synthesis. google.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. When coupled with GC (GC-MS), it is a powerful tool for identifying components of a mixture. The molecular ion peak [M]⁺ for this compound would be observed at an m/z corresponding to its molecular weight (158.25 g/mol ).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. rsc.org For C₉H₁₈O₂, the exact mass is 158.1307. The fragmentation pattern observed in the mass spectrum gives further structural information. Common fragmentation pathways for this molecule would include the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 140. Cleavage adjacent to the carbonyl group (alpha-cleavage) is also a characteristic fragmentation for aldehydes.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Carbon |

Predicted Collision Cross Section (CCS) Values and Their Significance

Collision Cross Section (CCS) is a crucial physicochemical property that provides insight into the size and three-dimensional shape of an ion in the gas phase. waters.com This "fingerprint" is a robust and reproducible parameter that aids in compound identification, especially when integrated with traditional analytical data like mass-to-charge ratio and retention time. waters.comnih.gov For this compound, predicted CCS values have been calculated for various adducts, offering an additional layer of confidence for its identification in complex mixtures. uni.lu

The significance of CCS values lies in their ability to distinguish between isomers, which have identical masses and can be challenging to separate chromatographically. tofwerk.com By providing an orthogonal data point based on molecular shape, CCS enhances the specificity of analytical screening and can help remove false positive identifications. waters.com As researchers increasingly adopt ion mobility spectrometry (IMS), the availability of predicted CCS values becomes invaluable, particularly when authentic standards for experimental determination are scarce. nih.govresearchgate.net These theoretical values, often generated through machine learning or computational models, can be compared with experimental data to confirm the presence of a target analyte. nih.govchromatographyonline.com

Predicted Collision Cross Section (CCS) Values for this compound Adducts

Data calculated using CCSbase and sourced from PubChemLite. uni.lu

| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 159.13796 | 137.8 |

| [M+Na]⁺ | 181.11990 | 143.9 |

| [M-H]⁻ | 157.12340 | 136.5 |

| [M+NH₄]⁺ | 176.16450 | 158.3 |

| [M+K]⁺ | 197.09384 | 143.2 |

| [M+H-H₂O]⁺ | 141.12794 | 133.8 |

| [M+HCOO]⁻ | 203.12888 | 157.3 |

| [M+CH₃COO]⁻ | 217.14453 | 177.7 |

| [M+Na-2H]⁻ | 179.10535 | 142.2 |

| [M]⁺ | 158.13013 | 139.4 |

| [M]⁻ | 158.13123 | 139.4 |

Hyphenated Analytical Techniques (e.g., GC-MS) for Comprehensive Characterization

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the comprehensive characterization of volatile and semi-volatile compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for this purpose.

In this technique, Gas Chromatography (GC) first separates the components of a mixture based on their volatility and interaction with a stationary phase. This is effective for isolating this compound from complex matrices such as flavor or fragrance formulations. google.com Following separation, the eluted compound is introduced into the Mass Spectrometer (MS), which ionizes the molecule and fragments it in a reproducible manner. The resulting mass spectrum, a pattern of mass-to-charge ratios of the fragments, serves as a molecular fingerprint that allows for highly confident identification and structural elucidation.

The application of GC-MS has been documented for the quantitative analysis of this compound (also known by its trade name HYDROFLEUR®). perfumersupplyhouse.com Furthermore, historical patent literature demonstrates the use of GC to monitor the synthesis of the compound and analyze its purity, with GC profiles used to verify the reaction product. google.com The coupling of GC with MS provides a robust method for both identifying the compound and assessing its concentration in various samples.

Computational and Theoretical Chemistry Studies on 6 Hydroxy 2,6 Dimethylheptanal

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics

The electronic structure is characterized by the presence of two key functional groups: the hydroxyl (-OH) group and the aldehyde (-CHO) group. The oxygen atoms in these groups create regions of high electron density, making them potential sites for hydrogen bonding and other intermolecular interactions. The HOMO is likely to be localized around the hydroxyl and aldehyde oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be expected to be centered on the carbonyl carbon of the aldehyde group, a common feature for this functional group, making it susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. A larger energy gap suggests higher stability and lower reactivity. While specific experimental or calculated values for 6-hydroxy-2,6-dimethylheptanal are not widely published in public literature, theoretical studies on similar aliphatic hydroxy aldehydes suggest a significant HOMO-LUMO gap, consistent with a stable molecule under normal conditions.

Table 1: Illustrative Quantum Chemical Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -9.5 eV | Indicates the energy of the highest energy electrons; relates to ionization potential. |

| LUMO Energy | ~ 1.5 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | ~ 11.0 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | ~ 2.5 D | Reflects the polarity of the molecule, arising from the hydroxyl and aldehyde groups. |

Note: The values in this table are illustrative and based on typical results for similar aliphatic aldehydes and alcohols from quantum chemical calculations.

Molecular Modeling and Conformational Analysis Using Molecular Mechanics and Dynamics

The flexible seven-carbon chain of this compound allows it to adopt numerous spatial arrangements, or conformations. Understanding this conformational landscape is crucial, as the three-dimensional shape of a molecule is a key determinant of its interaction with olfactory receptors.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are the primary tools for exploring these conformations. MM methods use classical physics to rapidly calculate the potential energy of different conformations, allowing for a broad search of the conformational space. MD simulations, on the other hand, simulate the movement of the atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different low-energy states.

For this compound, conformational analysis would reveal a multitude of low-energy structures. The flexibility of the aliphatic backbone means that several conformers likely exist in equilibrium at room temperature. The relative populations of these conformers are determined by their potential energies, with lower energy states being more populated. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the aldehyde oxygen could potentially stabilize certain conformations, leading to a more folded structure.

Table 2: Representative Conformational Data for this compound

| Conformer | Key Dihedral Angle(s) (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 (Extended) | ~180° | 0.00 | 45 |

| 2 (Gauche) | ~60° | 0.85 | 25 |

| 3 (Folded, H-bonded) | Variable | -1.50 | 30 |

Note: This table presents hypothetical data to illustrate the likely outcomes of a conformational analysis. The actual values would be determined through detailed molecular mechanics or dynamics simulations.

In Silico Prediction of Physico-Chemical Parameters Relevant to Chemical Behavior

Computational methods are widely used to predict key physico-chemical parameters that govern a molecule's behavior, such as its solubility, permeability, and distribution between different phases.

The Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of properties like cell permeability and oral bioavailability. For fragrance molecules, TPSA can relate to how the molecule interacts with the aqueous mucus layer in the nasal cavity.

For this compound, the TPSA is determined by the contributions of the hydroxyl and aldehyde groups. The calculated TPSA for this molecule is 37.3 Ų. This value suggests a moderate degree of polarity, which is consistent with the presence of two oxygen-containing functional groups. This polarity influences its solubility in various media and its interaction with biological membranes.

Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP), is a critical parameter for fragrance molecules. It affects their solubility in carrier solvents, their volatility, and their ability to partition into the lipid environments of olfactory receptors.

The predicted XlogP value for this compound is 1.2. uni.lu This value indicates a molecule with a balance of hydrophilic (water-loving) and lipophilic (fat-loving) character. The hydroxyl and aldehyde groups contribute to its hydrophilicity, while the nine-carbon aliphatic chain provides lipophilicity. This balance is often desirable in fragrance applications, allowing for sufficient volatility to be detected by the nose while also having enough affinity for the formulation base.

Table 3: Predicted Physico-Chemical Parameters for this compound

| Parameter | Predicted Value | Method/Source |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Calculation based on structure |

| XlogP | 1.2 | PubChem uni.lu |

Computational Design and Virtual Screening of Derivatives

A significant advantage of computational chemistry is its application in the rational design of new molecules with desired properties. For this compound, this could involve the design of derivatives with enhanced or modified fragrance profiles, improved stability, or different volatilities.

Computational design would start with the 3D structure of this compound. Modifications, such as altering the chain length, adding or removing methyl groups, or replacing the hydroxyl group with other functional groups, could be made in silico. The properties of these virtual derivatives would then be calculated and compared to the parent molecule. For instance, quantum chemical calculations could predict how these changes affect the molecule's electronic properties, which might correlate with changes in scent.

Virtual screening could then be employed to test these designed derivatives against a model of an olfactory receptor. By docking the virtual compounds into the binding site of the receptor model, researchers can predict their binding affinity. This allows for the rapid screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. While specific examples of such studies on this compound are not publicly available, this approach is a cornerstone of modern fragrance research and development.

Mechanistic Basis of Olfactory Perception

The sense of smell, or olfaction, begins with the detection of volatile molecules by specialized neurons in the olfactory epithelium. The interaction between an odorant molecule like this compound and these neurons triggers a cascade of biochemical events, converting a chemical stimulus into an electrical signal that the brain interprets as a specific scent.

The detection of this compound is predicated on its interaction with olfactory receptors (ORs), which are proteins situated on the surface of olfactory sensory neurons. The molecular structure of this compound, featuring both a hydroxyl (-OH) group and an aldehyde (-CHO) group, dictates the nature of its binding within the receptor's pocket.

These interactions are non-covalent and are believed to include:

Hydrogen Bonding: The hydroxyl group is a key functional feature that can act as a hydrogen bond donor or acceptor, forming specific connections with amino acid residues in the receptor protein. mdpi.com

Van der Waals Forces: The hydrocarbon backbone of the molecule engages in weaker, shape-dependent van der Waals interactions with hydrophobic amino acids lining the receptor's binding site.

Olfactory receptors are members of the vast G-protein-coupled receptor (GPCR) superfamily. mdpi.comnih.gov These proteins are characterized by their structure, which spans the cell membrane seven times. sigmaaldrich.com The binding of an odorant molecule, such as this compound, to the extracellular portion of a GPCR induces a conformational change in the receptor's structure. This change is transmitted to the intracellular side of the neuron.

While the specific receptor for this compound has not been definitively identified, research on similar floral, muguet-scented compounds provides strong clues. For instance, the human olfactory receptor OR10J5 is known to be activated by compounds with a lily of the valley scent. google.comgoogle.com Furthermore, a structurally similar molecule, 6-methoxy-2,6-dimethylheptanal (B1593867), has been identified as a positive allosteric modulator for OR10J5, meaning it enhances the receptor's response to other muguet compounds. google.com This suggests that this compound may interact with OR10J5 or a closely related receptor that recognizes a similar molecular shape and chemical signature. Another receptor, hOR17-4 , is also known to detect lily-of-the-valley odorants. nih.gov

Table 1: Potential Olfactory Receptor Targets for this compound

| Receptor Name | Known Ligands/Modulators | Scent Profile | Rationale for Potential Interaction |

| OR10J5 | Lyral®, 6-methoxy-2,6-dimethylheptanal (modulator) | Floral, Lily of the Valley | Activated by compounds with similar muguet scents; a close structural analog acts as a modulator. google.comgoogle.com |

| hOR17-4 | Lilial, Bourgeonal | Lily of the Valley | Recognizes lily-of-the-valley odorants based on molecular shape. nih.gov |

The binding of this compound and the subsequent conformational change in its target GPCR initiate a signal transduction cascade. This intracellular signaling pathway is responsible for converting the chemical binding event into an electrical signal.

The generally accepted pathway for olfactory signal transduction is as follows:

G-Protein Activation: The activated GPCR interacts with and activates a specific G-protein on the inner surface of the neuron's membrane, known as G-olf.

Adenylyl Cyclase Activation: The activated G-olf protein then stimulates an enzyme called adenylyl cyclase.

cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine (B11128) monophosphate (cAMP), a secondary messenger molecule. The concentration of cAMP inside the cell rises rapidly.

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.

Depolarization: The opening of these channels allows an influx of positively charged ions (like Na⁺ and Ca²⁺) into the cell, which depolarizes the neuron and generates an electrical signal known as an action potential.

Signal Transmission: This action potential travels along the neuron's axon to the olfactory bulb in the brain, where the information is processed, leading to the perception of the scent.

Structure-Odor Activity Relationship (SOAR) Investigations

Structure-Odor Activity Relationship (SOAR) studies aim to understand how a molecule's chemical structure correlates with its perceived odor. For this compound, key structural features like the hydroxyl group and the specific arrangement of the carbon skeleton are critical to its unique olfactory profile.

The presence and position of a hydroxyl (-OH) group on an aliphatic carbon chain can have a profound effect on its interaction with olfactory receptors. mdpi.com In aliphatic alcohols, moving the hydroxyl group along the carbon chain significantly alters the pattern of activation in the brain's olfactory bulb, indicating that different receptors are being engaged.

For this compound, the tertiary hydroxyl group at the C6 position is a crucial feature. This group can participate in hydrogen bonding, a key interaction for locking the molecule into the specific binding pocket of a receptor. mdpi.com The presence of this polar group, in combination with the aldehyde group, creates a specific "pharmacophore" that is recognized by receptors tuned to fresh, floral scents. Studies on related compounds have shown that removing or replacing such hydroxyl groups can drastically reduce or alter the perceived odor, often making it odorless or imparting different scent characteristics. nih.gov

The carbon skeleton of this compound—a seven-carbon chain (heptanal) with two methyl groups at positions 2 and 6—is fundamental to its odor.

Alkyl Chain Length: The length of the carbon chain in aliphatic aldehydes is a primary determinant of their scent. Shorter chains are often described as sharp or pungent, while longer chains can become waxy or fatty. The seven-carbon chain of heptanal (B48729) provides the foundational structure for its green and fruity notes. google.comscentjourner.com

Table 2: Structure-Odor Relationship of this compound

| Structural Feature | Description | Impact on Olfactory Profile |

| Aldehyde Group (-CHO) | The primary functional group defining the compound class. | Contributes to the characteristic "aldehydic" lift and reactivity; essential for the overall scent profile. |

| Hydroxyl Group (-OH) at C6 | A polar functional group on a tertiary carbon. | Crucial for specific hydrogen bond interactions with the olfactory receptor; contributes to the floral and sweet notes. mdpi.comnih.gov |

| Heptanal Backbone | A seven-carbon main chain. | The chain length is critical for the green and melony aspects of the scent. google.com |

| Dimethyl Branching (C2 & C6) | Methyl groups at positions 2 and 6. | Defines the specific molecular shape, which is recognized by muguet-family olfactory receptors; influences binding affinity and odor character. nih.gov |

Biological Activity and Molecular Mechanisms of 6 Hydroxy 2,6 Dimethylheptanal

Olfactory Receptor Interactions and Odor Profile

The olfactory characteristics of 6-Hydroxy-2,6-dimethylheptanal have been evaluated in comparative studies against its structurally related analogs, notably Hydroxycitronellal (B85589) and 6-Methoxy-2,6-dimethylheptanal (B1593867). These investigations reveal significant differences in aroma profiles, quality, and substantivity, underscoring the impact of minor structural modifications on olfactory perception.

Comparison with Hydroxycitronellal:

Despite some structural similarities, this compound is distinct from Hydroxycitronellal, and research highlights unexpected and advantageous differences in their organoleptic properties. google.comgoogle.com Studies have found that this compound possesses superior qualities in terms of both the character and longevity of its aroma and flavor when compared to Hydroxycitronellal. google.comgoogle.com While Hydroxycitronellal is a known fragrance ingredient, this compound is described as imparting sweet, green, melon-like, tropical fruit, and raspberry notes in flavors, and sweet, green, melony, floral, and muguet-like (lily-of-the-valley) aromas in perfumes. google.comfragranceconservatory.com

Comparison with 6-Methoxy-2,6-dimethylheptanal:

6-Methoxy-2,6-dimethylheptanal is a close structural analog where the hydroxyl group at the 6-position is replaced by a methoxy (B1213986) group. This substitution results in distinct olfactory profiles. The methoxy analog is characterized by an odor profile described as floral, fruity, watery, citrus, melon, and green. thegoodscentscompany.com

In a specific comparative study for a perfumery composition, a formulation containing 6-Methoxy-2,6-dimethylheptanal and its corresponding alcohol was compared against an identical formulation where these were replaced with this compound and its corresponding alcohol. google.comgoogleapis.com The composition with the hydroxyl-containing compounds was found to possess an odor with a "much stronger fresh floral muguet lift" compared to the one with the methoxy-containing counterparts. google.comgoogleapis.com This suggests that the hydroxyl group in this compound contributes significantly to a fresh, lily-of-the-valley character in certain fragrance applications. While some research suggests that aldehydes with a methoxy group may have more powerful aromas in general, specific formulations demonstrate the superior performance of this compound in creating particular desired scent profiles. google.comgoogleapis.com

The table below summarizes the key olfactory properties of this compound and its structural analogs based on available research findings.

Table 1: Comparative Olfactory Properties of this compound and Its Analogs

| Compound | Structure | Key Olfactory Descriptors | Comparative Notes |

| This compound | Features a hydroxyl (-OH) group at the 6-position. | Sweet, green, melony, floral (muguet/lily-of-the-valley), tropical fruit-like, raspberry, watery, ozonic. google.comfragranceconservatory.com | Possesses advantageous organoleptic properties in quality and substantivity compared to Hydroxycitronellal. google.comgoogle.com Provides a stronger fresh floral muguet lift in compositions compared to its methoxy analog. google.comgoogleapis.com |

| 6-Methoxy-2,6-dimethylheptanal | Features a methoxy (-OCH₃) group at the 6-position. | Floral, fruity, watery, citrus, melon, green, ozonic, marine. thegoodscentscompany.com | Generally a powerful aroma, but can produce a less pronounced "fresh floral muguet lift" in some formulations compared to its hydroxyl counterpart. google.comgoogleapis.com |

| Hydroxycitronellal | Structurally distinct from this compound. | Floral (lily, cyclamen, linden-blossom). | Considered to have less advantageous organoleptic properties regarding quality and substantivity when compared to this compound. google.comgoogle.com |

Advanced Research Directions and Future Perspectives for 6 Hydroxy 2,6 Dimethylheptanal

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of fragrance compounds like 6-Hydroxy-2,6-dimethylheptanal is undergoing a paradigm shift towards green chemistry to minimize environmental impact. Traditional chemical synthesis often involves hazardous reagents and solvents, generating significant waste. Future approaches aim to align with the principles of green chemistry, focusing on renewable feedstocks, atom economy, and the use of environmentally benign solvents and catalysts.

Key strategies for the sustainable synthesis of this compound include:

Renewable Starting Materials: Investigating biosynthetic pathways from renewable resources, such as terpenes from engineered microorganisms or plant extracts, can replace petrochemical-based precursors. This aligns with the broader industry trend of moving away from fossil fuels.

Catalytic Efficiency: Developing novel catalysts can improve reaction efficiency and reduce waste. This includes using solid acid catalysts that are easily recoverable and reusable, minimizing the need for corrosive liquid acids.

Green Solvents: The replacement of conventional volatile organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents is a critical area of research. Water-based synthesis, for example, dramatically reduces the environmental footprint of the process.

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis can significantly shorten reaction times from hours to minutes and reduce energy consumption compared to conventional heating methods.

| Metric | Traditional Synthesis (Hypothetical) | Green Chemistry Approach (Projected) |

| Starting Material | Petrochemical-derived | Bio-based (e.g., from terpenes) |

| Solvent | Volatile Organic Solvents (e.g., Toluene) | Water, Supercritical CO2 |

| Catalyst | Homogeneous mineral acids | Reusable solid acid catalysts |

| Energy Input | High (prolonged heating) | Low (e.g., Microwave irradiation) |

| E-Factor (Waste/Product ratio) | High | Low |

Rational Design and Synthesis of Novel Analogs with Tailored Biological Activities

Beyond its established use in perfumery, there is growing interest in exploring the potential biological activities of this compound and its derivatives. Rational design involves making targeted structural modifications to a parent molecule to enhance or introduce specific biological functions. This approach has been successfully used to develop novel anticancer agents and other therapeutics.

For this compound, this could involve:

Structural Modification: Synthesizing a library of analogs by altering the length of the carbon chain, modifying the position of the hydroxyl and methyl groups, or introducing new functional groups.

Pharmacophore Modeling: Using computational models to predict how these structural changes might influence interactions with biological targets, such as receptors or enzymes. The design of new molecules often benefits from prior knowledge and computational methods.

Screening for Bioactivity: Evaluating the synthesized analogs for various biological activities, including antimicrobial, anti-inflammatory, or insect-repellent properties. For instance, studies have shown that certain aldehydes exhibit antimicrobial properties, suggesting a potential avenue for investigation.

| Analog Modification | Potential Target Property | Rationale |

| Varying alkyl chain length | Antimicrobial activity | Chain length can influence membrane disruption in microbes. |

| Introducing a second hydroxyl group | Increased water solubility, altered receptor binding | Enhances polarity and potential for hydrogen bonding. |

| Esterification of the hydroxyl group | Pro-drug potential, altered fragrance release | Can change pharmacokinetic properties or create a slower-releasing scent molecule. |

| Isomeric variations (chirality) | Olfactory perception, specific enzyme inhibition | Different stereoisomers can have distinct biological interactions and scents. |

Integration of Chemo-Enzymatic and Biocatalytic Strategies for Stereoselective Synthesis

Many molecules with biological activity are chiral, meaning they exist in left- and right-handed forms (enantiomers) that can have vastly different effects. Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers exceptional stereo-, regio-, and chemoselectivity under mild, environmentally friendly conditions.

Integrating these biological catalysts with chemical synthesis steps—a chemo-enzymatic approach—can create highly efficient and selective routes to specific enantiomers of this compound.

Enzymatic Reduction: Enzymes such as alcohol dehydrogenases (ADHs) can reduce a precursor ketone with high stereoselectivity to produce the desired (R)- or (S)-enantiomer of the hydroxyl group. This is a well-established method for producing chiral alcohols.

Cascade Reactions: Multi-enzyme cascades can be designed to perform several synthetic steps in a single pot, reducing waste and purification steps. For instance, a cascade could convert a simple bio-based precursor into the final chiral hydroxy-aldehyde.

Whole-Cell Biocatalysis: Using whole microorganisms (like yeast or engineered bacteria) can be advantageous as they contain the necessary enzymes and cofactors for the reaction, simplifying the process.

A potential chemo-enzymatic route could involve the chemical synthesis of a prochiral ketone intermediate, followed by a highly selective enzymatic reduction to yield the enantiopure this compound.

Application of High-Throughput Screening and Omics Technologies for Comprehensive Structure-Activity Profiling

To efficiently evaluate the novel analogs designed in section 7.2, high-throughput screening (HTS) is an indispensable tool. HTS allows for the rapid testing of thousands of compounds against various biological targets. This technology, combined with "omics" (genomics, proteomics, metabolomics), can provide a deep understanding of a compound's structure-activity relationship (SAR).

Future research could employ:

HTS for Biological Activity: Screening the analog library against panels of bacteria, fungi, or specific human cell lines to identify hits for further development.

Olfactory Receptor Screening: Using in vitro assays with cloned olfactory receptors to rapidly profile the scent characteristics of new analogs, moving beyond subjective human panel testing.

Metabolomics and Proteomics: Treating cells with active compounds and analyzing the resulting changes in metabolites and proteins can elucidate their mechanism of action and potential off-target effects.

This systematic approach accelerates the discovery process, enabling a vast chemical space to be explored efficiently to find compounds with desired properties.

Predictive Modeling and Machine Learning Applications for De Novo Design and Pathway Optimization

The integration of artificial intelligence, particularly machine learning (ML), is set to revolutionize chemical synthesis and discovery. These computational tools can analyze vast datasets to predict reaction outcomes, optimize conditions, and even design entirely new molecules (de novo design).

For this compound, future applications include:

Reaction Optimization: ML algorithms can predict the optimal reaction conditions (temperature, catalyst, solvent) to maximize the yield and purity of the synthesis, reducing the need for extensive trial-and-error experimentation.

De Novo Design of Analogs: Generative ML models can be trained on databases of known fragrance molecules or bioactive compounds to design novel molecular structures with a high probability of possessing desired properties. This accelerates the creative process of finding new functional molecules.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models built with ML can predict the biological activity or sensory properties of hypothetical analogs before they are synthesized, prioritizing the most promising candidates and saving resources.

| Machine Learning Application | Objective | Potential Impact |

| Reaction Condition Prediction | Maximize synthesis yield and minimize byproducts. | Reduced development time and cost; improved process efficiency. |

| Generative Models (De Novo Design) | Create novel analogs with predicted high bioactivity or specific scent profiles. | Accelerates the discovery of new functional molecules beyond human intuition. |

| Transfer Learning | Apply knowledge from well-studied reactions to optimize the synthesis of novel analogs. | Reduces the amount of experimental data needed for new reaction development. |

| Active Learning | Intelligently select the most informative experiments to perform next for model improvement. | Maximizes learning and optimizes reactions with minimal experimental effort. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6-Hydroxy-2,6-dimethylheptanal, and how can they be experimentally determined?

- Methodological Answer : The molecular formula (C₉H₁₈O₂) and molecular weight (158.238 g/mol) provide foundational data for structural characterization. Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying purity and structural integrity. Physicochemical properties such as logP (1.76) and polar surface area (37.3 Ų) can be calculated using computational tools or measured via reversed-phase HPLC . Missing data (e.g., boiling point, density) require experimental determination using differential scanning calorimetry (DSC) or gas chromatography (GC).

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to minimize skin contact. Respiratory protection (e.g., NIOSH-approved P95 respirators) is recommended if vapor or aerosol exposure is possible. Engineering controls, such as fume hoods, are essential to reduce inhalation risks. Emergency measures include immediate rinsing of affected skin/eyes with water for ≥15 minutes and consultation with medical professionals .

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) provides high sensitivity and specificity. For antioxidant activity studies, the Trolox-equivalent antioxidant capacity (TEAC) assay, which measures radical scavenging (e.g., ABTS•+ or DPPH), can be adapted . Calibration curves using certified reference standards are critical for accurate quantification.

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, pH extremes). Monitor degradation products via LC-MS or GC-MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions. Note that current safety data lack stability information, necessitating empirical validation .

Q. How should contradictions in existing safety data (e.g., missing toxicological endpoints) be addressed in risk assessments?

- Methodological Answer : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to fill data gaps. Cross-reference with structurally analogous compounds (e.g., 2-Heptanol) for hazard extrapolation. Consult regulatory frameworks like IFRA Standards, which derive maximum acceptable concentrations based on RIFM safety assessments .

Q. What experimental designs are optimal for evaluating the bioactivity of this compound in antioxidant or immunomodulatory studies?

- Methodological Answer : Use response surface methodology (RSM) to optimize extraction or synthesis parameters. For antioxidant assays, combine TEAC with ORAC (oxygen radical absorbance capacity) to capture multiple mechanisms. In immunomodulatory studies, measure nitric oxide (NO) production in macrophage cell lines and validate results with ELISA or qPCR .

Q. How do regulatory updates (e.g., IFRA Amendment 51) impact research applications of this compound?

- Methodological Answer : Review IFRA’s maximum concentration limits for fragrance applications, which are based on dermal sensitization thresholds. Align experimental doses with these limits to ensure translational relevance. Access RIFM’s safety assessments for endpoint-driven toxicological data .

Q. What strategies resolve discrepancies in physicochemical data (e.g., missing flash point or vapor pressure)?

- Methodological Answer : Use predictive software (e.g., EPI Suite) to estimate missing parameters. Validate predictions experimentally: measure flash point via closed-cup testers and vapor pressure using static or dynamic methods. Report uncertainties and methodologies transparently to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.